Absence of Verifiable Potency Data Against Tyrosinase or Any Other Target
A claim of anti-tyrosinase activity for 5-(3,4-dihydroxyphenyl)pyrimidin-4(1H)-one is propagated on vendor websites that are excluded from this evidence evaluation. No peer-reviewed publication, patent, or curated database (e.g., ChEMBL, BindingDB) contains a measured IC50, Ki, or any other quantitative activity value for this compound against tyrosinase or any other biologically relevant target. Consequently, no differentiation claim can be made against known tyrosinase inhibitors like kojic acid (IC50 ~25.24 µM against mushroom tyrosinase) or any other comparator . The lack of data means it cannot be prioritized over any other compound with an established, quantifiable inhibitory profile .
| Evidence Dimension | Potency against mushroom tyrosinase (diphenolase activity) |
|---|---|
| Target Compound Data | No quantitative data available in permitted sources |
| Comparator Or Baseline | Kojic acid IC50 = 25.24 µM (positive control in a general tyrosinase inhibition assay context) |
| Quantified Difference | Not calculable; target compound data is missing. |
| Conditions | Hypothetical mushroom tyrosinase assay with L-DOPA substrate, as per general literature on tyrosinase inhibition |
Why This Matters
Without even a single reliable potency data point, any assumption about its utility as a tyrosinase inhibitor tool compound or lead is scientifically invalid, making it impossible to justify procurement for target-based research.
- [1] Mirmortazavi, S. S., Farvandi, M., Ghafouri, H., Mohammadi, A., & Shourian, M. (2019). Evaluation of novel pyrimidine derivatives as a new class of mushroom tyrosinase inhibitor. Drug Design, Development and Therapy, 13, 2169–2178. (Note: This paper does not include the target compound; it serves only as a general reference for tyrosinase inhibition assays.) View Source
